BenchChemオンラインストアへようこそ!

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Epigenetics Bromodomain inhibition Cancer therapeutics

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1934574-07-8) combines a reactive C6-bromo Suzuki-Miyaura coupling handle with a metabolically stable 3-trifluoromethyl group on a 7-azaindole core. Milder C-Br coupling conditions vs. chloro analogs accelerate SAR library synthesis. Exhibits measurable BRPF1 bromodomain binding (Kd=20 μM) with >5-fold selectivity over TRIM24/BRD4, enabling selective chemical probe development. cLogP 3.23 with ΔLogP ~1.2–1.4 vs. non-brominated analog provides quantifiable lipophilicity control for lead optimization. Br atom serves as heavy atom for X-ray crystallography phasing. Claimed as key intermediate in patent GB-201617871-D0 (Sareum Ltd) for kinase-mediated disease therapeutics. Verified purity with Certificate of Analysis.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.033
CAS No. 1934574-07-8
Cat. No. B2626510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1934574-07-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265.033
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14)
InChIKeyLDSWYZBPNULBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1934574-07-8): Structural and Functional Profile for Targeted R&D Procurement


6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine (7-azaindole) class, featuring a bromine atom at the 6-position and a trifluoromethyl group at the 3-position of the fused ring system . The compound has a molecular weight of 265.03 g/mol and a calculated LogP of 3.23, indicating moderate lipophilicity suitable for membrane permeability in biological contexts [1]. Its dual-substituted scaffold—combining a halogen handle for cross-coupling with a metabolically stable trifluoromethyl group—positions it as a versatile building block in medicinal chemistry, particularly for kinase-targeted drug discovery programs [2].

Why 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic In-Class Analogs


Although structurally related pyrrolo[2,3-b]pyridines share a common core, their substituent patterns dictate distinct reactivity, selectivity, and downstream synthetic utility. Substituting the 6-bromo derivative with a 6-chloro or unsubstituted analog alters cross-coupling efficiency and target engagement profiles, rendering generic substitution scientifically unsound [1]. The specific electronic and steric contributions of the bromine atom at the 6-position—combined with the electron-withdrawing trifluoromethyl group at the 3-position—create a unique pharmacophore that cannot be replicated by simple halogen exchange or dehalogenated variants [2].

Quantitative Evidence for Selecting 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Over Closest Comparators


BRPF1 Bromodomain Binding Affinity Compared to TRIM24 and BRD4

The compound demonstrates measurable binding to the BRPF1 bromodomain (Kd = 20,000 nM) while showing no significant binding to TRIM24 or BRD4 bromodomains (Kd > 100,000 nM) in the BROMOscan assay, indicating a 5-fold selectivity window for BRPF1 over off-target bromodomains [1]. This selectivity profile contrasts with pan-bromodomain inhibitors and may offer a cleaner biological signal in target validation studies.

Epigenetics Bromodomain inhibition Cancer therapeutics

Synthetic Utility: C-Br Reactivity in Suzuki-Miyaura Cross-Coupling Versus C-Cl Analogs

In palladium-catalyzed Suzuki-Miyaura cross-couplings, the reactivity order of aryl halides follows C-Br > C-Cl > C-OTf under standard conditions, with bromoarenes exhibiting faster oxidative addition and higher coupling yields compared to chloroarenes [1]. The 6-bromo substituent on the pyrrolo[2,3-b]pyridine scaffold thus provides a more reactive handle for C-C bond formation than the corresponding 6-chloro analog, enabling milder reaction conditions and broader substrate scope in library synthesis.

Organic synthesis Cross-coupling Medicinal chemistry building blocks

Physicochemical Differentiation: LogP and Density Versus Non-Brominated Analog

The 6-bromo substituent significantly alters physicochemical properties compared to the non-brominated analog 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The target compound exhibits a higher calculated LogP (3.23 vs. estimated 1.8-2.0 for the non-brominated analog) and increased density (1.8±0.1 g/cm³ vs. ~1.4 g/cm³), reflecting enhanced lipophilicity and molecular packing due to the heavy bromine atom [1][2]. These differences directly impact membrane permeability, solubility, and formulation behavior in drug discovery workflows.

Physicochemical properties Drug-likeness Lead optimization

Commercial Availability and Purity Benchmarking for Reliable R&D Procurement

The compound is commercially available from multiple reputable vendors with purity specifications ranging from 95% to 98%, accompanied by batch-specific analytical data including NMR, HPLC, and GC reports . Storage conditions are standardized at 2-8°C under inert gas, ensuring long-term stability and reproducibility in cross-coupling and biological assays [1]. In contrast, the 5-bromo positional isomer (CAS 1150618-36-2) and 6-chloro analog (CAS 932406-36-5) exhibit more limited vendor availability and less comprehensive quality documentation.

Chemical procurement Quality control Reproducibility

High-Impact Application Scenarios for 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Based on Differentiated Evidence


Epigenetic Probe Development: BRPF1 Bromodomain Selectivity Studies

The compound's measurable BRPF1 binding (Kd = 20,000 nM) with minimal off-target activity against TRIM24 and BRD4 (Kd > 100,000 nM) makes it suitable as a starting scaffold for developing selective BRPF1 chemical probes [1]. Researchers can leverage this selectivity window to design focused libraries that probe BRPF1 function in histone acetylation and gene regulation, with reduced confounding from other bromodomain family members.

Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling to generate diverse biaryl pyrrolopyridines—a core scaffold in numerous kinase inhibitor programs targeting FGFR, LRRK2, and other oncology-relevant kinases [1][2]. The higher reactivity of the C-Br bond compared to C-Cl analogs allows for milder reaction conditions and higher throughput in library production, accelerating SAR exploration in medicinal chemistry campaigns.

Lead Optimization: Fine-Tuning Lipophilicity with the 6-Bromo Substituent

The 6-bromo group increases LogP by approximately 1.2-1.4 units relative to the non-brominated analog, providing a quantifiable handle for modulating lipophilicity in lead optimization [1]. Medicinal chemists can use this property to improve membrane permeability or adjust LogD for optimal oral bioavailability, while the bromine atom also serves as a heavy atom for X-ray crystallography phasing in structural biology studies [2].

Pharmaceutical Intermediate in Targeted Therapy Development

The compound is explicitly claimed as a key intermediate in patent GB-201617871-D0, assigned to Sareum Ltd, which describes pharmaceutical compounds for kinase-mediated diseases [1]. This establishes a direct, documented pathway for incorporating the scaffold into proprietary drug candidates, supported by the compound's commercial availability with verified purity and stability documentation for scalable R&D workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.